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Introduction
AST5902 mesylate, the primary active metabolite of the third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor alflutinib (AST2818), plays a crucial role in the

therapeutic efficacy of its parent drug in the treatment of non-small cell lung cancer (NSCLC).

[1][2] The metabolic pathway of alflutinib to AST5902 is predominantly mediated by the

cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3][4][5] Understanding the intricate

relationship between AST5902 mesylate and CYP3A4 is paramount for predicting and

managing drug-drug interactions (DDIs), ensuring patient safety, and optimizing therapeutic

outcomes. This technical guide provides a comprehensive overview of the CYP3A4-mediated

metabolism of alflutinib to AST5902, detailing experimental methodologies, summarizing key

quantitative data, and visualizing the involved pathways and processes.

Core Metabolism and Clinical Pharmacology
Alflutinib undergoes extensive metabolism, with the N-desmethyl metabolite, AST5902, being

the principal product both in vitro and in vivo.[1] This biotransformation is almost exclusively

catalyzed by CYP3A4, which accounts for approximately 78-79% of this metabolic conversion.

[2] Both alflutinib and AST5902 are pharmacologically active, contributing to the overall anti-

cancer effect.[3] Clinical studies have shown that at steady state, the exposure to alflutinib and

AST5902 is comparable.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b14762663?utm_src=pdf-interest
https://www.benchchem.com/product/b14762663?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32007598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608132/
https://pubmed.ncbi.nlm.nih.gov/32007598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608132/
https://pubmed.ncbi.nlm.nih.gov/33506323/
https://ouci.dntb.gov.ua/en/works/7qo0BOAl/
https://www.researchgate.net/publication/350335134_Evaluation_of_the_pharmacokinetic_effects_of_itraconazole_on_alflutinib_AST2818_an_open-label_single-center_single-sequence_two-period_randomized_study_in_healthy_volunteers
https://www.benchchem.com/product/b14762663?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32007598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608132/
https://pubmed.ncbi.nlm.nih.gov/33506323/
https://pubmed.ncbi.nlm.nih.gov/32007598/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The significant reliance on CYP3A4 for the metabolism of alflutinib makes it susceptible to

clinically relevant DDIs when co-administered with strong inducers or inhibitors of this enzyme.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and clinical studies on

the interaction between alflutinib, AST5902, and CYP3A4.

Table 1: In Vitro CYP3A4 Induction Parameters

Compound Parameter Value Cell System Reference

Alflutinib
Emax (fold

induction)
9.24 - 11.2

Human

Hepatocytes
[2]

EC50 (µM) 0.25
Human

Hepatocytes
[2]

AST5902
Induction

Potential

Much weaker

than alflutinib

Human

Hepatocytes
[2]

Rifampin

(Positive Control)

Fold Induction (at

10 µM)
7.22 - 19.4

Human

Hepatocytes
[2]

Table 2: Clinical Drug-Drug Interaction Studies with CYP3A4 Modulators
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Perpetrator
Drug

Analyte
Change in
Cmax

Change in
AUC0-∞

Study
Population

Reference

Rifampicin

(Strong

CYP3A4

Inducer)

Alflutinib ↓ 60% ↓ 86%
Healthy

Volunteers
[3]

AST5902 ↑ 1.09-fold ↓ 17%
Healthy

Volunteers
[3]

Total Active

Ingredients
↓ 39% ↓ 62%

Healthy

Volunteers
[3]

Itraconazole

(Strong

CYP3A4

Inhibitor)

Alflutinib ↑ 1.23-fold ↑ 2.22-fold
Healthy

Volunteers
[5]

AST5902 ↓ 0.09-fold ↓ 0.14-fold
Healthy

Volunteers
[5]

Total Active

Ingredients
↑ 8% ↑ 60%

Healthy

Volunteers
[5]

Note: Specific Km, Vmax, and IC50 values for the CYP3A4-mediated metabolism of alflutinib to

AST5902 and for the direct inhibition of CYP3A4 by AST5902 are not publicly available in the

reviewed literature.

Experimental Protocols
In Vitro Metabolism of Alflutinib in Human Liver
Microsomes (HLMs) and Recombinant Human CYP
Isoenzymes
This section details the methodology used to identify the primary enzymes responsible for the

metabolism of alflutinib.
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Objective: To determine the specific CYP450 isoenzymes involved in the formation of AST5902

from alflutinib.

Materials:

Alflutinib

Human Liver Microsomes (HLMs)

Recombinant human CYP isoenzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1,

3A4, and 3A5)

NADPH (cofactor)

Phosphate buffer (100 mM)

Ice-cold acetonitrile

UPLC-UV/Q-TOF MS system for analysis

Protocol:

Recombinant CYP Isoenzyme Incubation:

1. Prepare a reaction mixture containing 3 µM alflutinib and 25 pmol P450/mL of each

recombinant human CYP isoenzyme in a total volume of 100 µL.

2. Initiate the metabolic reaction by adding 1 mM NADPH.

3. Incubate the mixture at 37°C for 60 minutes.

4. Terminate the reaction by adding 100 µL of ice-cold acetonitrile.

5. Conduct all reactions in duplicate.

6. Analyze the samples using UPLC-UV/Q-TOF MS to identify and quantify the formation of

AST5902.[2]

Human Liver Microsome (HLM) Incubation:
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1. Prepare a reaction mixture in 100 mM phosphate buffer containing HLMs (0.5 mg/mL),

alflutinib at various concentrations, and 1 mM NADPH in a total volume of 100 µL.

2. Pre-incubate the mixture at 37°C for 5 minutes.

3. Initiate the reaction by adding the substrate (alflutinib).

4. Incubate for a predetermined time within a linear range of metabolite formation.

5. Terminate the reaction with ice-cold acetonitrile.

6. Analyze the samples to identify metabolites, with a focus on AST5902.[2]

Chemical Inhibition Study in HLMs:

1. To confirm the role of specific CYP enzymes, pre-incubate HLMs with known chemical

inhibitors of various CYP isoforms for 10 minutes in the presence of NADPH before adding

alflutinib.

2. The inhibitors used include α-naphthoflavone (CYP1A/2C), quercetin (CYP2C8),

sulfaphenazole (CYP2C9), ticlopidine (CYP2B6/2C19), quinidine (CYP2D6),

chlormethiazole (CYP2E1), and ketoconazole (CYP3A).[2]

3. Initiate the metabolic reaction by adding alflutinib and incubate at 37°C for 60 minutes.

4. Terminate and analyze the samples as described above to assess the reduction in

AST5902 formation in the presence of each inhibitor.[2]

In Vitro CYP3A4 Induction Assay in Human Hepatocytes
This protocol outlines the procedure to evaluate the potential of alflutinib and AST5902 to

induce the expression of CYP3A4.

Objective: To quantify the induction of CYP3A4 mRNA expression by alflutinib and AST5902.

Materials:

Cryopreserved human hepatocytes
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Collagen-coated 24-well plates

Cell culture medium

Alflutinib and AST5902 (test compounds)

Rifampin (positive control for CYP3A4 induction)

DMSO (vehicle control)

TRIzol reagent for RNA extraction

Reagents and equipment for quantitative real-time PCR (qPCR)

Protocol:

Cell Seeding: Seed human hepatocytes at a density of 7 x 105 cells/mL into collagen-coated

24-well plates.

Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to

allow for attachment and recovery.

Treatment: Treat the hepatocytes once daily for three consecutive days with:

Vehicle control (0.1% DMSO)

Positive control: Rifampin (10 µM)

Test compounds: Alflutinib or AST5902 at various concentrations (e.g., 0.003, 0.01, 0.03,

0.1, 0.3, 1, 3, or 5 µM).[2]

RNA Extraction: After the 72-hour treatment period, harvest the cells and extract total RNA

using TRIzol reagent according to the manufacturer's protocol.

qPCR Analysis:

1. Perform reverse transcription of the extracted RNA to synthesize cDNA.
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2. Conduct qPCR to quantify the mRNA expression levels of CYP3A4 and a housekeeping

gene (e.g., GAPDH) for normalization.

3. Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control.[2]

Visualizations
Signaling Pathways and Experimental Workflows
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Metabolic Pathway of Alflutinib

Alflutinib (AST2818)

AST5902 (Active Metabolite)

N-demethylation

CYP3A4

Click to download full resolution via product page

Figure 1: Metabolic conversion of alflutinib to AST5902 by CYP3A4.
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CYP3A4 Induction Assay Workflow

Seed Human
Hepatocytes

Treat for 72h with:
- Alflutinib/AST5902
- Rifampin (Control)
- Vehicle (Control)

RNA Extraction
qPCR for

CYP3A4 mRNA
Data Analysis:

Fold Induction vs. Vehicle

Click to download full resolution via product page

Figure 2: Experimental workflow for the in vitro CYP3A4 induction assay.

Logical Flow of Clinical DDI Studies
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Figure 3: Logical relationship in a clinical drug-drug interaction study.
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Conclusion
The metabolism of alflutinib to its active metabolite, AST5902, is critically dependent on

CYP3A4.[1][2][3][4][5] Furthermore, alflutinib is a potent inducer of CYP3A4, a characteristic

that can lead to auto-induction and complex pharmacokinetic profiles with chronic dosing.[2] In

contrast, AST5902 demonstrates significantly weaker CYP3A4 induction potential.[2] The

clinical data corroborate the in vitro findings, demonstrating that co-administration of alflutinib

with strong CYP3A4 inducers like rifampicin leads to a substantial decrease in the exposure of

both alflutinib and the total active components, while co-administration with a strong CYP3A4

inhibitor like itraconazole increases their exposure.[3][5]

For researchers and drug development professionals, these findings underscore the

importance of careful consideration of potential drug-drug interactions when designing clinical

trials involving alflutinib and when prescribing it in a clinical setting. The detailed experimental

protocols provided herein offer a template for conducting similar in vitro assessments for other

drug candidates. The quantitative data and visualizations serve as a valuable resource for

understanding and predicting the clinical implications of the interplay between AST5902
mesylate and the CYP3A4 metabolic pathway. Further research to elucidate the specific

kinetic parameters (Km and Vmax) of alflutinib metabolism and the inhibitory potential (IC50) of

AST5902 on CYP3A4 would provide an even more complete picture of these interactions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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